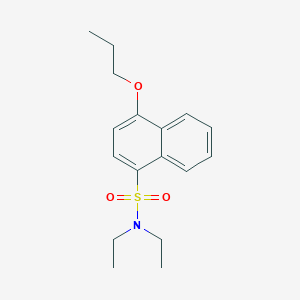![molecular formula C18H27NO4S B245624 Ethyl 1-[(4-tert-butylphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245624.png)
Ethyl 1-[(4-tert-butylphenyl)sulfonyl]-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[(4-tert-butylphenyl)sulfonyl]-3-piperidinecarboxylate, commonly known as TAPS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. TAPS is a sulfonamide-based buffer that is widely used in biological and biochemical experiments as a pH stabilizer. In
Mecanismo De Acción
TAPS acts as a buffer by accepting or donating protons in response to changes in pH. It has a pKa value of 8.3, which makes it an effective buffer in the pH range of 7.2 to 9.2. TAPS also has a low UV absorbance, making it useful in experiments that involve UV spectroscopy.
Biochemical and Physiological Effects
TAPS has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and is widely used in biological and biochemical experiments without any adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAPS has several advantages for lab experiments, including its ability to maintain a stable pH range, its low UV absorbance, and its non-toxic nature. However, TAPS has some limitations, including its cost, its limited solubility in water, and its potential interference with some assays.
Direcciones Futuras
There are several future directions for the use of TAPS in scientific research. One potential application is in the development of new drugs and therapies. TAPS has been shown to be effective in stabilizing the pH of intracellular and extracellular solutions, which could be useful in drug delivery systems. Another future direction is in the development of new assays and techniques for biological and biochemical experiments. TAPS could be used as a tool for studying enzyme and protein activity, as well as for measuring intracellular pH.
Conclusion
In conclusion, TAPS is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a widely used buffer for pH stabilization in biological and biochemical experiments, and has several advantages and limitations for lab experiments. TAPS has no known biochemical or physiological effects on living organisms, and has several potential future directions for scientific research.
Métodos De Síntesis
The synthesis of TAPS involves the reaction of 4-tert-butylbenzenesulfonyl chloride and piperidine with ethyl chloroformate. The reaction occurs in the presence of a base, such as triethylamine, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
TAPS is widely used in scientific research as a buffer for pH stabilization in biological and biochemical experiments. It is particularly useful in experiments that involve the use of enzymes and proteins, as it maintains a stable pH range that is optimal for their activity. TAPS is also used in electrophysiology experiments to stabilize the pH of intracellular and extracellular solutions.
Propiedades
Fórmula molecular |
C18H27NO4S |
|---|---|
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
ethyl 1-(4-tert-butylphenyl)sulfonylpiperidine-3-carboxylate |
InChI |
InChI=1S/C18H27NO4S/c1-5-23-17(20)14-7-6-12-19(13-14)24(21,22)16-10-8-15(9-11-16)18(2,3)4/h8-11,14H,5-7,12-13H2,1-4H3 |
Clave InChI |
AFWXPJXHTRBOAV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
SMILES canónico |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)
![Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245551.png)

![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B245563.png)
![1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B245564.png)


![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245573.png)

![1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245579.png)
![1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245580.png)


![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245597.png)